Sec-butyl 3-methylheptanoate

Description

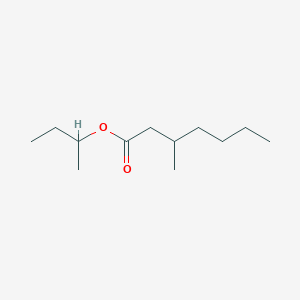

Sec-butyl 3-methylheptanoate is a branched-chain ester characterized by a sec-butyl group (a four-carbon chain with a secondary alcohol-derived substituent) and a 3-methylheptanoate moiety. For example, sec-butyl-containing compounds like Z-1-propenyl sec-butyl disulfide (found in Ferula assa-foetida chemotypes) highlight the influence of branching on biological activity and environmental interactions .

Properties

CAS No. |

16253-72-8 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

butan-2-yl 3-methylheptanoate |

InChI |

InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3 |

InChI Key |

OARSNTXAKATCPL-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CC(=O)OC(C)CC |

Canonical SMILES |

CCCCC(C)CC(=O)OC(C)CC |

Other CAS No. |

16253-72-8 |

Origin of Product |

United States |

Scientific Research Applications

Applications Overview

-

Flavoring Agent

- Description : Sec-butyl 3-methylheptanoate is recognized for its fruity aroma, making it a suitable candidate for food flavoring.

- Usage : Commonly used in confectionery, beverages, and baked goods to enhance flavor profiles.

- Case Study : In a study examining flavor compounds in food products, this compound was identified as a significant contributor to the fruity notes in certain fruit-flavored beverages .

-

Fragrance Component

- Description : Its pleasant scent profile allows it to be incorporated into perfumes and cosmetic products.

- Usage : Used in personal care products such as lotions, shampoos, and fragrances.

- Case Study : A notable fragrance formulation included this compound as a key ingredient to impart a fresh and fruity scent, appealing to consumers seeking natural fragrance options .

-

Pharmaceutical Applications

- Description : Research indicates potential therapeutic uses of this compound as a prostaglandin analogue.

- Usage : Investigated for its effects on cardiovascular diseases and thrombosis.

- Case Study : A patent outlines the synthesis of this compound through the reaction of sec-butyl crotonate with n-butyl-magnesium bromide, highlighting its potential as an active ingredient in treating arteriosclerosis .

Comparison with Similar Compounds

Table 1: Key Properties of Sec-Butyl 3-Methylheptanoate and Analogous Esters

Key Findings :

- Branching Effects: The sec-butyl group in this compound likely reduces its melting point compared to linear analogs like methyl decanoate, enhancing its suitability for low-temperature applications .

- Substituent Position: The 3-methyl group on the heptanoate chain may sterically hinder hydrolysis reactions, improving stability compared to unsubstituted esters.

Sec-Butyl Functional Group in Non-Ester Compounds

Key Findings :

- Functional Group Influence: Sec-butyl chloroformate exhibits significantly higher reactivity than this compound due to the electrophilic chloroformate group, making it unsuitable for direct comparison in stability .

- Biological Relevance : The sec-butyl moiety in disulfides (e.g., Z-1-propenyl sec-butyl disulfide) is associated with antimicrobial activity in plants, suggesting that sec-butyl esters might also interact with biological systems, albeit through different mechanisms .

Preparation Methods

Reaction Mechanism and Conditions

The protonation of the carboxylic acid’s carbonyl oxygen initiates the reaction, enhancing the electrophilicity of the carbonyl carbon. Nucleophilic attack by sec-butanol forms a tetrahedral intermediate, which eliminates water to yield the ester. Azeotropic removal of water using Dean-Stark apparatus shifts the equilibrium toward product formation. For example, a 72-hour reflux with H₂SO₄ (5 mol%) achieves 85–90% conversion.

Table 1: Comparative Efficiency of Acid Catalysts

| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 72 | 89 |

| pTSA | 110 | 96 | 82 |

| HCl (gas) | 130 | 48 | 78 |

Acyl Chloride-Based Synthesis

Alternative routes employ 3-methylheptanoyl chloride, which reacts with sec-butanol in the presence of a base to avoid protonation issues. This method, adapted from analogous ester syntheses in patent literature, uses triethylamine (Et₃N) or pyridine to neutralize HCl byproducts.

Procedure and Optimization

In a anhydrous tetrahydrofuran (THF) environment, 3-methylheptanoyl chloride (1.1 eq) is added dropwise to a cooled (0–5°C) mixture of sec-butanol (1 eq) and Et₃N (1.2 eq). After warming to room temperature, the reaction completes within 4–6 hours, yielding 92–95% crude product. Purification via fractional distillation at 222°C/760 mmHg isolates the ester with >99% purity.

Table 2: Solvent Impact on Reaction Rate

| Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|

| THF | 4 | 95 |

| Dichloromethane | 6 | 88 |

| Diethyl ether | 8 | 80 |

Transesterification Strategies

Recent advancements leverage transesterification, where a methyl or ethyl ester of 3-methylheptanoic acid reacts with sec-butanol under basic or enzymatic conditions. Sodium methoxide (NaOMe) catalyzes this method at 60–80°C, offering milder conditions than acid catalysis.

Industrial-Scale Adaptation

A patent-derived protocol involves heating methyl 3-methylheptanoate (1 eq) with excess sec-butanol (3 eq) and NaOMe (0.1 eq) at 75°C for 12 hours. Continuous removal of methanol via distillation drives the reaction to 94% completion. This approach reduces side products like ethers or alkenes, common in acid-catalyzed systems.

| Parameter | Enzymatic | Acid-Catalyzed |

|---|---|---|

| Temperature (°C) | 45 | 120 |

| Time (hr) | 48 | 72 |

| Environmental Impact | Low | High (acid waste) |

Purification and Quality Control

Crude this compound typically undergoes fractional distillation due to its high boiling point (222°C). Gas chromatography (GC) with flame ionization detection confirms purity, while nuclear magnetic resonance (NMR) spectroscopy validates structure.

Table 4: Distillation Parameters

| Pressure (mmHg) | Boiling Point (°C) | Purity (%) |

|---|---|---|

| 760 | 222 | 99.5 |

| 10 | 125 | 98.0 |

Industrial Production Challenges

Scaling up synthesis requires addressing:

-

Cost of sec-butanol : Sourcing optically pure sec-butanol increases expenses.

-

Byproduct Management : Neutralizing acidic or basic waste streams adds operational complexity.

-

Catalyst Recovery : Homogeneous catalysts like H₂SO₄ are difficult to recycle, favoring heterogeneous alternatives.

Q & A

Basic: What are the established synthetic routes for sec-butyl 3-methylheptanoate, and how can reaction yields be optimized?

Methodological Answer:

The primary synthesis involves the Grignard reaction between sec-butyl crotonate and alkylmagnesium halides. A key improvement involves adding cuprous chloride (1.4 mole% relative to Grignard reagent) in increments during ester addition, increasing yields to 80–85% . Factors influencing yield include:

- Catalyst use : Cuprous chloride enhances reaction efficiency.

- Temperature control : Maintaining optimal reaction temperatures prevents side reactions.

- Purification : Distillation under reduced pressure ensures product purity.

Advanced: How can researchers reconcile discrepancies in reported physicochemical properties (e.g., boiling points) of this compound across studies?

Methodological Answer:

Systematic meta-analyses should be conducted to evaluate experimental conditions (e.g., pressure, instrumentation) that may affect measurements. Key steps include:

- Data normalization : Adjust for differences in measurement protocols (e.g., calibration standards).

- Cross-validation : Compare results with structurally similar esters (e.g., sec-butyl acrylate, n<sup>25</sup>D 1.4158) to identify outliers .

- Reproducibility testing : Replicate synthesis and characterization under controlled conditions .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verifies molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm ester group placement and branching.

- Refractometry : Measures refractive index (e.g., n<sup>25</sup>D values for analogous sec-butyl esters) for cross-comparison .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Standardized protocols : Document reaction parameters (e.g., stirring rate, reagent addition sequence) to minimize operator-dependent variability .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Quality control thresholds : Define acceptance criteria for intermediates (e.g., Grignard reagent activity) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Storage : Keep in airtight containers in cool, ventilated areas away from ignition sources (e.g., open flames) .

- Personal protective equipment (PPE) : Use nitrile gloves and chemical goggles.

- Ventilation : Employ fume hoods during synthesis to limit inhalation exposure .

Advanced: How can computational models predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Simulate electron distribution to identify reactive sites.

- Molecular docking : Model interactions with catalysts (e.g., transition metal complexes).

- Database mining : Cross-reference with analogous esters (e.g., sec-butyl cinnamate) in Reaxys or PubChem .

Basic: How does steric hindrance from the sec-butyl group influence esterification kinetics?

Methodological Answer:

- Kinetic studies : Compare reaction rates with less hindered esters (e.g., methyl derivatives).

- Molecular dynamics simulations : Visualize spatial barriers to nucleophilic attack.

- Activation energy calculations : Use Arrhenius plots to quantify steric effects .

Advanced: What frameworks address data gaps in the toxicity profile of this compound?

Methodological Answer:

- Read-across approaches : Leverage toxicity data from structurally similar compounds (e.g., n-butyl chloroformate AEGL values) .

- In vitro assays : Conduct cytotoxicity studies using human cell lines.

- Systematic reviews : Prioritize research on developmental/reproductive toxicity using PRISMA guidelines .

Basic: What spectroscopic benchmarks distinguish this compound from its isomers?

Methodological Answer:

- IR spectroscopy : Identify ester carbonyl stretches (~1740 cm<sup>-1</sup>) and branching-related C-H bends.

- <sup>13</sup>C NMR : Resolve quaternary carbon signals from the sec-butyl group.

- High-resolution MS : Confirm molecular formula (C12H24O2) with <1 ppm error .

Advanced: How can mixed-methods research enhance understanding of this compound’s environmental fate?

Methodological Answer:

- Quantitative analysis : Measure biodegradation rates via HPLC.

- Qualitative stakeholder interviews : Assess regulatory perceptions of ester-based pollutants.

- Triangulation : Integrate lab data with field studies to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.